molecular formula C11H17NO B1377669 5-Amino-3-phenylpentan-1-ol CAS No. 1429481-77-5

5-Amino-3-phenylpentan-1-ol

Cat. No. B1377669
M. Wt: 179.26 g/mol
InChI Key: RRRGAPCIXYYEOC-UHFFFAOYSA-N
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Description

“5-Amino-3-phenylpentan-1-ol” is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.25878 .


Physical And Chemical Properties Analysis

The boiling point of “5-Amino-3-phenylpentan-1-ol” is predicted to be 337.4±30.0 °C and its density is predicted to be 1.031±0.06 g/cm3 . The compound is also predicted to have a pKa value of 15.00±0.10 .

Scientific Research Applications

Enantioselective Synthesis of Amino Alcohols

A novel and general method for the asymmetric synthesis of both syn/anti-1,3-amino alcohols has been described, leveraging proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method has enabled the short synthesis of bioactive molecules, demonstrating the pivotal role of 5-Amino-3-phenylpentan-1-ol in synthesizing complex organic structures (Jha, Kondekar & Kumar, 2010).

Antimalarial Activity

A series of compounds derived from substituted 1-phenyl-2-propanones, proceeding through various derivatives to the final condensation with 4,7-dichloroquinoline or N-oxide, demonstrated high antimalarial potency against Plasmodium berghei in mice. The structure-activity relationship study showed that antimalarial potency correlates with the size and electron donation of the phenyl ring substituents. This showcases the potential of 5-Amino-3-phenylpentan-1-ol derivatives in developing antimalarial drugs (Werbel et al., 1986).

Resolution of Amino Acids in Toxins

The resolution of amino acids like L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins, was studied. Procedures for synthesis and resolution without drastic acid treatment are provided, highlighting the importance of these amino acids in understanding and potentially mitigating the effects of toxins (Shimohigashi, Lee & Izumiya, 1976).

HIV-1 Protease Inhibition

A series of inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid was synthesized to study their inhibition potency on HIV-1 protease. The incorporation of specific isomers into certain sequences resulted in potent inhibitors, indicating the role of 5-Amino-3-phenylpentan-1-ol derivatives in the design of HIV-1 protease inhibitors (Raju & Deshpande, 1991).

Synthesis of Fluorescent and Colorimetric pH Probe

A new fluorescent and colorimetric pH probe was synthesized, indicating the use of 5-Amino-3-phenylpentan-1-ol derivatives in developing pH sensors for monitoring acidic and alkaline solutions. This probe has potential applications in real-time pH sensing, even in complex biological matrices (Diana et al., 2020).

Synthesis of Highly Selective Compounds

Compounds like 1-Phenylpentane-1, 4-diones, and (E)-5-hydroxy-5-phenylpent-3-en-2-ones were synthesized via organophosphine-catalyzed addition reaction of but-3-en-2-one with aldehydes. This highlights the application of 5-Amino-3-phenylpentan-1-ol in the synthesis of highly selective compounds under mild reaction conditions, promoting atom economy and operational simplicity (Zhang et al., 2010).

Future Directions

The future directions of “5-Amino-3-phenylpentan-1-ol” are not clear from the available information. Its potential uses could be explored in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-amino-3-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRGAPCIXYYEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-phenylpentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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